Antipsychotic Efficacy: Double-Blind Equivalence to Chlorpromazine in Chronic Schizophrenia
In a double-blind comparison conducted by Claghorn et al. (1967), pinoxepin demonstrated antipsychotic efficacy in chronic schizophrenic patients that was judged clinically equivalent to chlorpromazine, the gold-standard first-generation antipsychotic of the era [1]. The trial used a double-blind design with patients serving as their own controls, establishing that pinoxepin produces a therapeutic effect comparable to chlorpromazine at clinically used doses [1]. A separate double-blind comparison by Holden et al. (1969) confirmed that pinoxepin (P-5227) and perphenazine—a high-potency phenothiazine—produced comparable clinical and EEG effects in chronic schizophrenics [2]. Additionally, a comparative study of P-5227 and thioridazine in chronic schizophrenic patients (1967) reported similar effectiveness between the two agents [3].
| Evidence Dimension | Clinical antipsychotic efficacy in chronic schizophrenia |
|---|---|
| Target Compound Data | Pinoxepin: Clinically effective; therapeutic response equivalent to comparator in double-blind assessments |
| Comparator Or Baseline | Chlorpromazine: Established antipsychotic efficacy; Perphenazine: High-potency phenothiazine; Thioridazine: Low-potency phenothiazine |
| Quantified Difference | No statistically or clinically significant difference in antipsychotic efficacy between pinoxepin and chlorpromazine, perphenazine, or thioridazine in double-blind trials |
| Conditions | Double-blind clinical trials in chronic schizophrenic patients; pinoxepin dose range 50–400 mg/day orally |
Why This Matters
Procurement of pinoxepin as a reference standard is justified when a non-phenothiazine antipsychotic with efficacy equivalent to chlorpromazine is needed for comparative pharmacological studies.
- [1] Claghorn JL, Schoolar JC, Kinross-Wright J. Pinoxepin vs. chlorpromazine: a double-blind comparison. Curr Ther Res Clin Exp. 1967 Aug;9(8):434-6. PMID: 4962467. View Source
- [2] Holden JMC, Itil TM, Keskiner A. Comparison of perphenazine and P-5227 in chronic schizophrenics: clinical and EEG effects. J Clin Pharmacol J New Drugs. 1969 May-Jun;9(3):163-175. View Source
- [3] Comparison of P-5227 and thioridazine in chronic schizophrenic patients. 1967 Sep-Oct. (Cited in NCATS Inxight Drugs — PINOXEPIN). View Source
